molecular formula C9H4Br2O2 B2483464 6,8-dibromo-2H-chromen-2-one CAS No. 21524-15-2

6,8-dibromo-2H-chromen-2-one

Cat. No.: B2483464
CAS No.: 21524-15-2
M. Wt: 303.937
InChI Key: QAUBTCSLKHMNQG-UHFFFAOYSA-N
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Description

6,8-Dibromo-2H-chromen-2-one is a brominated derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. The compound’s structure consists of a chromen-2-one core with bromine atoms substituted at the 6 and 8 positions. This unique substitution pattern imparts distinct chemical and physical properties to the molecule, making it a valuable subject of study in organic and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,8-dibromo-2H-chromen-2-one typically involves the bromination of a suitable coumarin precursor. One common method is the bromination of 4-hydroxycoumarin using bromine in acetic acid. The reaction proceeds through electrophilic aromatic substitution, where bromine atoms are introduced at the 6 and 8 positions of the coumarin ring. The reaction conditions generally include:

    Reagents: Bromine (Br2), acetic acid (CH3COOH)

    Temperature: Room temperature to 50°C

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6,8-Dibromo-2H-chromen-2-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form more complex derivatives.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of debrominated coumarin derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium)

    Oxidation: Oxidizing agents (e.g., potassium permanganate, hydrogen peroxide)

    Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride)

Major Products

    Substitution: Amino or thio-substituted coumarins

    Oxidation: Brominated coumarin derivatives with additional functional groups

    Reduction: Debrominated coumarin derivatives

Scientific Research Applications

6,8-Dibromo-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.

    Industry: Utilized in the synthesis of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6,8-dibromo-2H-chromen-2-one is primarily based on its ability to interact with biological macromolecules. The bromine atoms enhance the compound’s electrophilicity, allowing it to form covalent bonds with nucleophilic sites on proteins and enzymes. This interaction can inhibit the activity of target proteins, leading to various biological effects. The compound’s molecular targets and pathways involved in its mechanism of action are still under investigation, but it is believed to affect cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    6,8-Dichloro-2H-chromen-2-one: Similar structure with chlorine atoms instead of bromine.

    6,8-Difluoro-2H-chromen-2-one: Similar structure with fluorine atoms instead of bromine.

    6,8-Diiodo-2H-chromen-2-one: Similar structure with iodine atoms instead of bromine.

Uniqueness

6,8-Dibromo-2H-chromen-2-one is unique due to the specific electronic and steric effects imparted by the bromine atoms. These effects influence the compound’s reactivity, biological activity, and physical properties, distinguishing it from other halogenated coumarins. The bromine atoms’ size and electronegativity contribute to the compound’s distinct behavior in chemical reactions and biological systems.

Properties

IUPAC Name

6,8-dibromochromen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H4Br2O2/c10-6-3-5-1-2-8(12)13-9(5)7(11)4-6/h1-4H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAUBTCSLKHMNQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=O)OC2=C(C=C(C=C21)Br)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H4Br2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 3,5-dibromosalicylaldehyde (100 g, 357 mmol) in acetic anhydride (164.8 mL, 1.8 mol) was added triethylamine (45 mL, 375 mmol). The reaction solution was heated overnight at reflux under argon. The solution was cooled to room temperature and a solid mass formed. The dark brown reaction mixture was washed with hot hexanes (3×300 mL) and aqueous saturated sodium bicarbonate. The resulting solid was dissolved in EtOAc (2L) and washed with water. The organic layer was dried (sodium sulfate) and concentrated to give a brown solid that was collected by filtration. The solid was dried in vacuo to give substantially pure 6,8-dibromocoumarin (94.2 g, 87% yield).
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
164.8 mL
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step Two

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